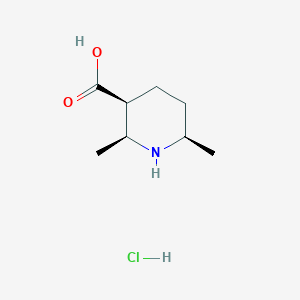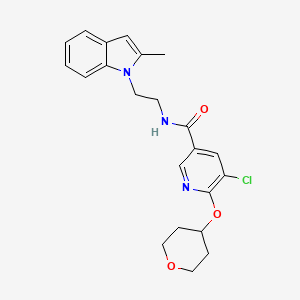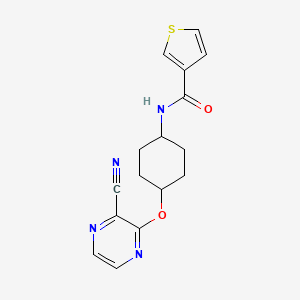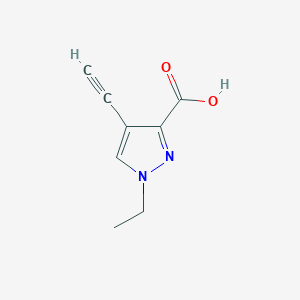
(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride
カタログ番号 B2370460
CAS番号:
2378489-82-6
分子量: 193.67
InChIキー: BDKLKHNNMLSHOO-NLRFIBDTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as L-CDP or L-2,6-DMP and is a chiral molecule that belongs to the class of piperidine derivatives.
科学的研究の応用
Catalytic Activity in Organic Synthesis
- (2S,3S,6R)-2,6-Dimethylpiperidine-3-carboxylic acid;hydrochloride has been utilized in organic synthesis, particularly in catalyzing enantioselective reactions. For instance, it has been used as a ligand in the enantioselective addition of diethylzinc to benzaldehyde, demonstrating significant catalytic activity (Vidal‐Ferran et al., 1998).
Synthesis of Complex Organic Compounds
- This compound plays a role in the synthesis of complex organic molecules. It has been used to derive the complete carbon framework of enantiomerically and diastereomerically pure compounds, such as 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene (Shireman & Miller, 2001).
Antimicrobial Research
- Research has explored the synthesis of compounds like 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids using 2,6-dimethylpiperidine, which exhibited significant antimicrobial activity, especially against bacterial and fungal strains (Shastri & Post, 2019).
Role in Stereoselective Synthesis
- It has been involved in the stereoselective preparation of compounds like (3S,4R)-3,4-dimethyl-(S)-glutamine, crucial for understanding the structure of natural products in cyclodepsipeptides (Okamoto et al., 2001).
Development of Anxiolytic Agents
- The compound has also been investigated for its potential use in the development of anxiolytic agents, as part of the class of 2and 4-aminopyridinecarboxylic acid derivatives (Glozman et al., 2001).
NMDA Antagonist Research
- Research into NMDA antagonist activity has utilized variants of this compound, contributing to the understanding of receptor affinity and antagonist activity in neurological studies (Ornstein et al., 1992).
Photochemical Studies
- This compound has been included in photochemical studies, particularly in the investigation of the dimerization of related pyridine compounds under ultraviolet irradiation (Taylor & Kan, 1963).
特性
IUPAC Name |
(2S,3S,6R)-2,6-dimethylpiperidine-3-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-3-4-7(8(10)11)6(2)9-5;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t5-,6+,7+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKLKHNNMLSHOO-NLRFIBDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1)C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](N1)C)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


![N-(6-methyl-3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370380.png)
![N-[4-(1-azepanylcarbonyl)benzyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2370381.png)
![(Z)-2-Cyano-N-[5-(diethylsulfamoyl)-2-pyrrolidin-1-ylphenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2370383.png)





![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2370393.png)

![2-(4-chlorophenyl)-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)acetamide](/img/structure/B2370396.png)
![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2370397.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-bromobenzamide](/img/structure/B2370400.png)